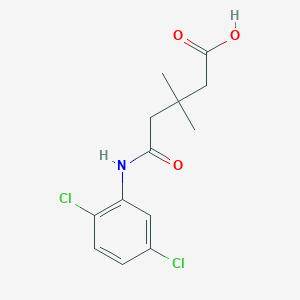![molecular formula C21H24N4O4S B10977829 Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10977829.png)
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a phthalazinone moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Phthalazinone Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Thiazole Ring: The phthalazinone intermediate is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
類似化合物との比較
Similar Compounds
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate: shares similarities with other thiazole and phthalazinone derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer a distinct pharmacological profile and enhanced biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
特性
分子式 |
C21H24N4O4S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
ethyl 2-[2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H24N4O4S/c1-4-29-19(27)9-14-12-30-21(22-14)23-18(26)10-17-15-7-5-6-8-16(15)20(28)25(24-17)11-13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,22,23,26) |
InChIキー |
HSEWLUJCFXYXOM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10977786.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea](/img/structure/B10977790.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10977811.png)
![3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977823.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
